

Theoretical Exploration of 4-Aryl-Tetrahydropyran-4-Carbonitriles: A Computational Guide

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Compound of Interest

Compound Name: 4-(4-methoxyphenyl)tetrahydro-
2H-pyran-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational examination of 4-aryl-tetrahydropyran-4-carbonitriles, a class of compounds with significant potential in medicinal chemistry. The tetrahydropyran ring is a common motif in numerous natural products and bioactive molecules. The introduction of an aryl group and a carbonitrile moiety at the C4 position creates a stereocenter and modulates the molecule's physicochemical properties, making it a prime candidate for drug design and development. This document outlines the computational methodologies, expected molecular properties, and structural characteristics of these compounds, providing a framework for their in-silico analysis.

Introduction to Theoretical Studies

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools in modern drug discovery. They provide insights into molecular structure, stability, and reactivity that can be challenging to obtain through experimental means alone. For 4-aryl-tetrahydropyran-4-carbonitriles, computational analysis can elucidate conformational preferences, electronic properties, and potential intermolecular interactions, which are crucial for understanding their biological activity.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following methodology, based on established practices for similar heterocyclic systems, is recommended for the study of 4-aryl-tetrahydropyran-4-carbonitriles.

Geometry Optimization and Conformational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Due to the presence of the flexible tetrahydropyran ring and the rotatable aryl group, multiple conformers are possible. A thorough conformational search should be performed, followed by geometry optimization of the identified conformers.

Experimental Protocol:

- Initial Structure Generation: The 3D structure of the target 4-aryl-tetrahydropyran-4-carbonitrile is built using molecular modeling software.
- Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
- Geometry Optimization: Each conformer is then optimized using DFT calculations. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.^[1] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions, and polarization functions (d,p) are crucial for describing the geometry of cyclic systems.
- Frequency Calculations: Vibrational frequency analysis is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations

Once the most stable conformer is identified, its electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential for intermolecular interactions.

Experimental Protocol:

- Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy

gap is a key indicator of chemical reactivity.

- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting non-covalent interactions with biological targets.
- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's conformation and stability.

Predicted Molecular Properties

Based on theoretical studies of analogous tetrahydropyran and other heterocyclic systems, the following tables summarize the expected quantitative data for a representative compound, 4-phenyl-tetrahydropyran-4-carbonitrile.

Table 1: Predicted Geometrical Parameters for the Tetrahydropyran Ring

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
O1-C2	1.435	C6-O1-C2	111.5
C2-C3	1.530	O1-C2-C3	110.0
C3-C4	1.540	C2-C3-C4	112.0
C4-C5	1.540	C3-C4-C5	109.5
C5-C6	1.530	C4-C5-C6	112.0
C6-O1	1.435	C5-C6-O1	110.0
Torsion Angles			
C6-O1-C2-C3	-60.2		
O1-C2-C3-C4	55.8		
C2-C3-C4-C5	-54.1		
C3-C4-C5-C6	56.5		
C4-C5-C6-O1	-60.8		
C5-C6-O1-C2	62.5		

Note: These values are illustrative and based on typical geometries of substituted tetrahydropyrans. Actual values will vary depending on the specific aryl substituent and the computational method used.

Table 2: Predicted Electronic Properties

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.8 eV
HOMO-LUMO Gap	5.7 eV
Dipole Moment	3.5 D

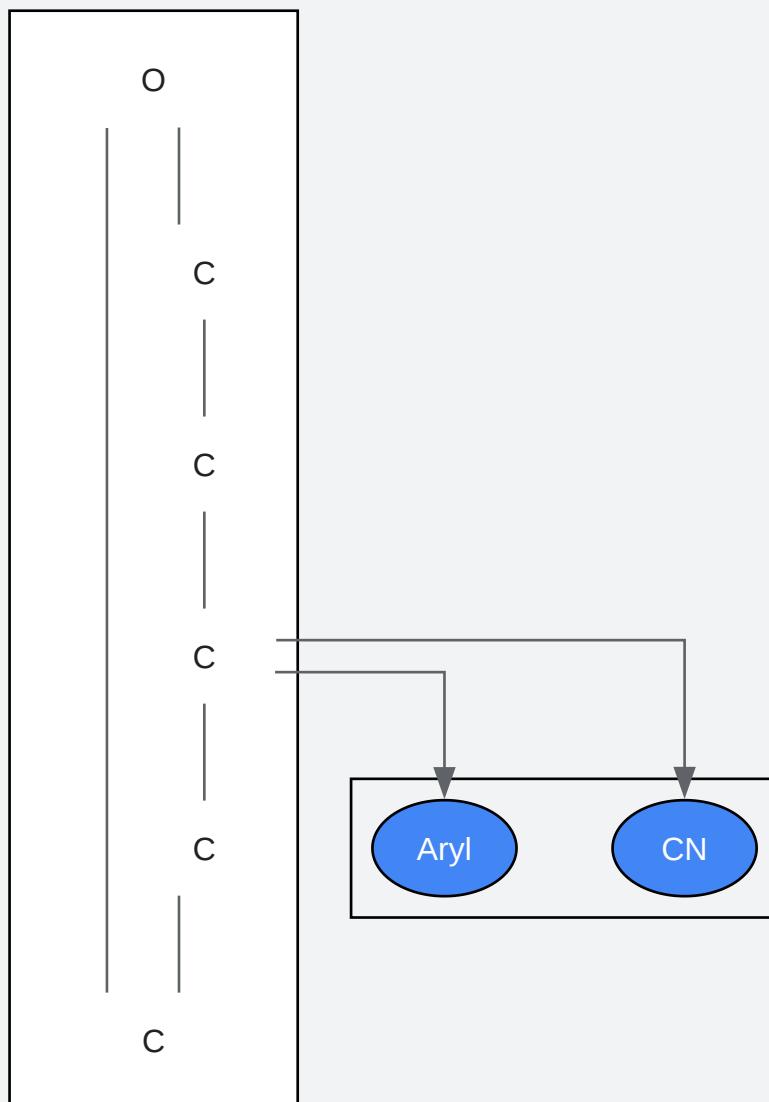
Note: These values are representative and provide an indication of the expected electronic characteristics.

Visualizations

Diagrams are essential for conveying complex information in a clear and concise manner. The following sections provide Graphviz diagrams for the general structure, a typical computational workflow, and a hypothetical signaling pathway.

General Molecular Structure

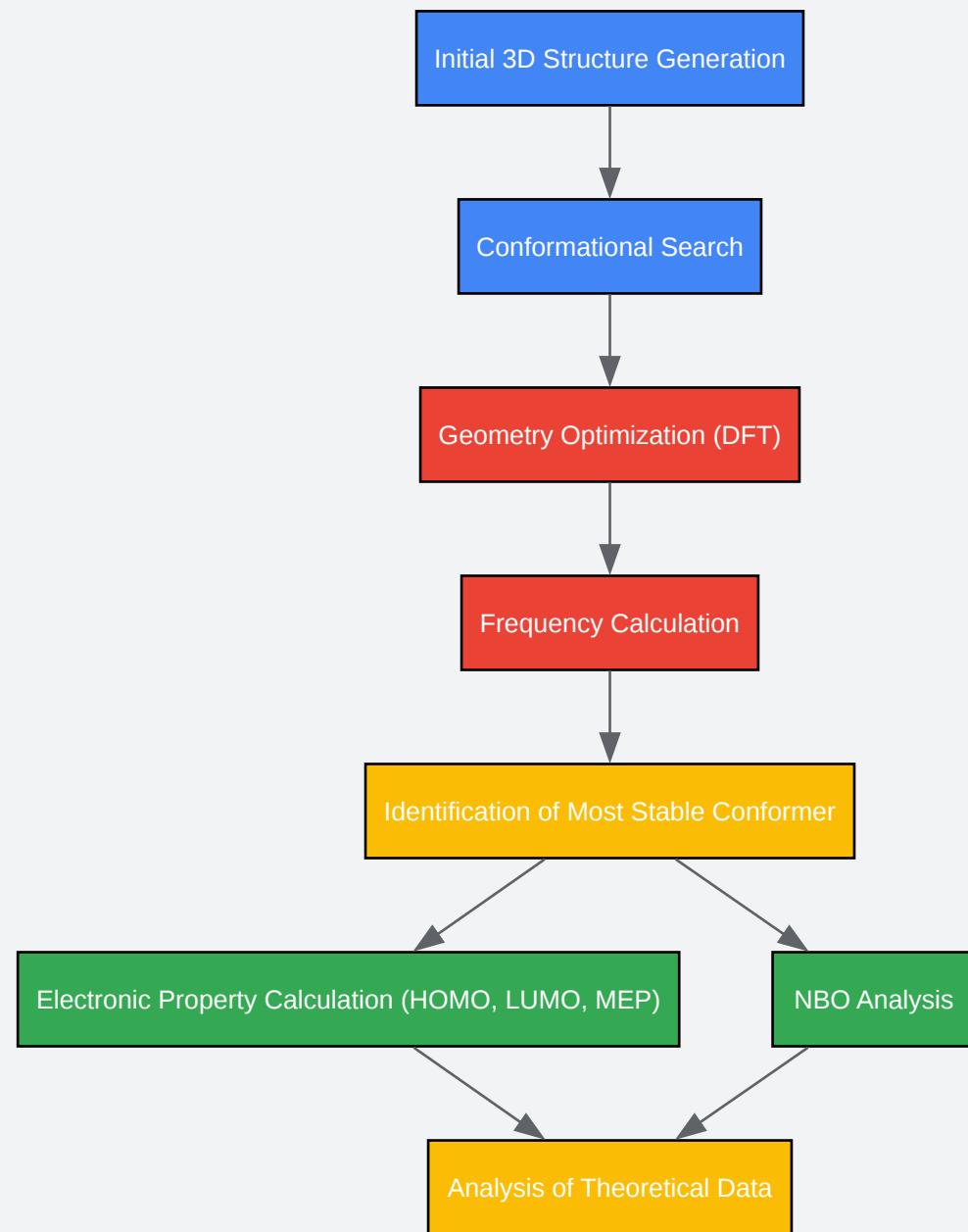
General Structure of 4-Aryl-Tetrahydropyran-4-Carbonitrile

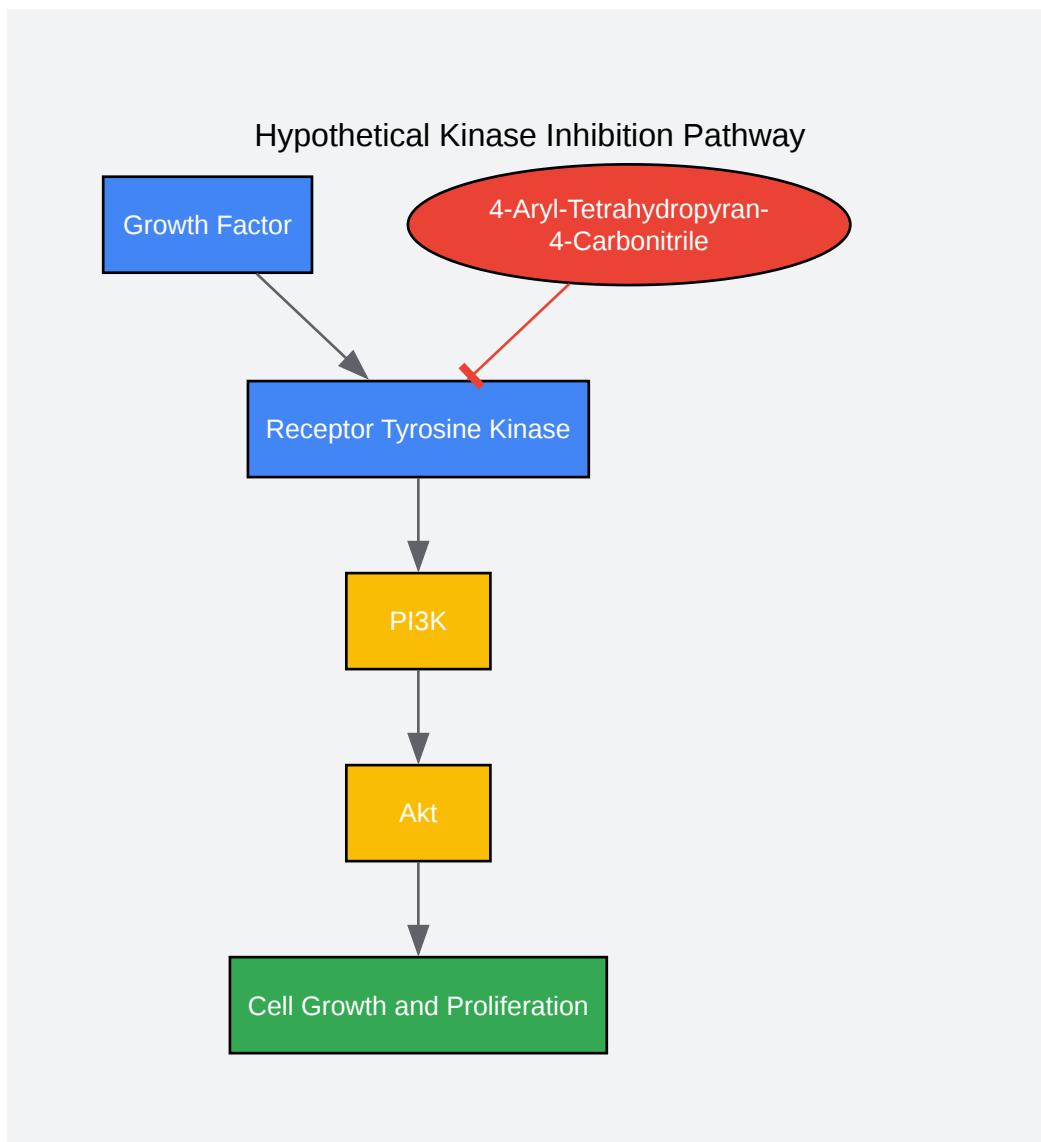
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General molecular structure.

Computational Workflow

Computational Workflow for Theoretical Studies





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References

- 1. researchgate.net [researchgate.net]

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